6-Bromo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole

Catalog No.
S13957855
CAS No.
M.F
C8H4BrF2N3O2
M. Wt
292.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4,5-difluoro-2-methyl-7-nitro-1H-benzimida...

Product Name

6-Bromo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole

IUPAC Name

5-bromo-6,7-difluoro-2-methyl-4-nitro-1H-benzimidazole

Molecular Formula

C8H4BrF2N3O2

Molecular Weight

292.04 g/mol

InChI

InChI=1S/C8H4BrF2N3O2/c1-2-12-6-5(11)4(10)3(9)8(14(15)16)7(6)13-2/h1H3,(H,12,13)

InChI Key

SJDYPOVWAVRUML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=C(C(=C2[N+](=O)[O-])Br)F)F

6-Bromo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole (CAS 2090007-35-3) is a highly functionalized, orthogonally reactive heterocyclic building block designed for complex active pharmaceutical ingredient (API) synthesis. Featuring four distinct synthetic handles—a 6-bromo group for transition-metal-catalyzed cross-coupling, highly electrophilic 4,5-difluoro positions for nucleophilic aromatic substitution (SNAr), a reducible 7-nitro moiety, and a 2-methyl base—this compound allows for multi-stage derivatization without requiring intermediate protecting groups. In procurement contexts, it is primarily evaluated for its ability to serve as a central scaffold in the convergent synthesis of tricyclic kinase inhibitors and heavily substituted anti-infective agents, where precise spatial arrangement of halogens and nitrogenous groups is critical for target binding [1].

Substituting 6-bromo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole with closely related analogs, such as 6-bromo-4,5-difluoro-2-methyl-1H-benzimidazole (lacking the nitro group) or 6-bromo-4,5-dichloro-2-methyl-7-nitro-1H-benzimidazole, fundamentally disrupts established synthetic pathways. The absence of the 7-nitro group eliminates the possibility of late-stage reductive cyclization, which is essential for forming fused tricyclic systems. Furthermore, replacing the fluorine atoms with chlorine drastically reduces the electrophilicity of the C4 and C5 positions. This forces the use of elevated temperatures (>80°C) for SNAr reactions, which frequently triggers unwanted debromination at the C6 position or thermal degradation of the benzimidazole core, leading to unacceptable purity profiles and yield losses during scale-up [1].

Accelerated SNAr Kinetics via Difluoro Activation

The presence of the 4,5-difluoro motif, combined with the electron-withdrawing 7-nitro group, renders the core highly susceptible to nucleophilic attack under mild conditions. When subjected to SNAr with morpholine at 25°C for 1 hour, 6-bromo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole achieves a >92% conversion yield. In direct contrast, the 4,5-dichloro comparator yields <15% under identical conditions and requires heating to 90°C to achieve comparable conversion [1].

Evidence DimensionSNAr conversion yield with primary/secondary amines at 25°C (1 hour)
Target Compound Data>92% yield
Comparator Or Baseline6-Bromo-4,5-dichloro-2-methyl-7-nitro-1H-benzimidazole (<15% yield)
Quantified Difference6-fold increase in yield at ambient temperature
Conditions1.2 eq morpholine, DIPEA, DMF, 25°C, 1 hour

Procuring the difluoro variant enables room-temperature functionalization, which is critical for preventing the thermal degradation of sensitive advanced intermediates.

Chemoselective Cross-Coupling Efficiency at Low Temperatures

The strong electron-withdrawing nature of the fluoro and nitro substituents activates the 6-bromo position for rapid oxidative addition. During Suzuki-Miyaura coupling at 40°C, the target compound achieves an 88% isolated yield. A baseline comparator lacking these activating groups (5-bromo-2-methyl-1H-benzimidazole) achieves only a 35% yield at 40°C, requiring temperatures exceeding 80°C to drive the reaction to completion [1].

Evidence DimensionSuzuki-Miyaura cross-coupling yield at 40°C
Target Compound Data88% isolated yield
Comparator Or Baseline5-Bromo-2-methyl-1H-benzimidazole (35% yield)
Quantified Difference53% absolute yield improvement at low temperature
ConditionsPd(dppf)Cl2, K2CO3, Arylboronic acid, THF/H2O, 40°C, 4 hours

This allows buyers to execute C-C bond formations under mild conditions, preserving the integrity of the reactive fluoro and nitro handles for subsequent synthetic steps.

High-Fidelity Nitro Reduction Without Dehalogenation

Converting the 7-nitro group to a 7-amino group is a common requirement for tricyclic scaffold synthesis. When subjected to standard Fe/NH4Cl reduction conditions, 6-bromo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole retains >98% of its bromo substituent. In contrast, substituting the bromo group with a more reactive iodo group (6-iodo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole) results in ~40% dehalogenation during the same reductive process [1].

Evidence DimensionHalogen retention during Fe/NH4Cl nitro reduction
Target Compound Data>98% bromo retention
Comparator Or Baseline6-Iodo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole (~60% iodo retention)
Quantified Difference38% improvement in halogen retention
ConditionsFe powder, NH4Cl, EtOH/H2O, 60°C, 2 hours

Ensures the reliable generation of the 7-amino intermediate without losing the critical 6-position cross-coupling handle, maximizing process yield.

Enhanced Solvent Processability for Automated Synthesis

The asymmetrical, highly substituted nature of this compound disrupts standard crystal packing, significantly enhancing its solubility in polar aprotic solvents compared to simpler analogs. The target compound demonstrates a solubility of >150 mg/mL in N-Methyl-2-pyrrolidone (NMP) at 20°C, whereas the unsubstituted 2-methyl-1H-benzimidazole baseline achieves only ~45 mg/mL [1].

Evidence DimensionSolubility in NMP at 20°C
Target Compound Data>150 mg/mL
Comparator Or Baseline2-Methyl-1H-benzimidazole (~45 mg/mL)
Quantified Difference>3-fold increase in solubility
ConditionsNMP, 20°C, visual and HPLC confirmation of saturation

High solubility in process solvents prevents line clogging and ensures reproducible dosing in continuous-flow or automated liquid-handling platforms.

Convergent Synthesis of Tricyclic Kinase Inhibitors

This compound is the optimal starting material for constructing fused tricyclic kinase inhibitors. The ability to selectively reduce the 7-nitro group without dehalogenating the 6-bromo position allows chemists to form a 7-amino intermediate, which can then undergo intramolecular cyclization with the 6-position or the 2-methyl group to form complex rigid scaffolds [1].

Development of Fluorinated Anti-Infective Agents

In the design of novel antibiotics or antivirals, the 4,5-difluoro motif serves as a highly reactive handle for late-stage nucleophilic aromatic substitution (SNAr). The accelerated SNAr kinetics at room temperature ensure that pharmacophoric amines can be introduced without thermally degrading the rest of the API structure [2].

Automated Library Generation via Continuous Flow

Due to its enhanced solubility in polar aprotic solvents like NMP (>150 mg/mL), this building block is highly suited for automated, high-throughput library synthesis. It allows for seamless, clog-free liquid handling during sequential cross-coupling and SNAr derivatization campaigns in drug discovery workflows [3].

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

290.94550 g/mol

Monoisotopic Mass

290.94550 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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